An In-depth Technical Guide to Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (CAS 61404-41-9)
An In-depth Technical Guide to Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (CAS 61404-41-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates representative data from closely related structural analogs to provide a valuable resource for researchers in the field.
Core Properties
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core, a class of molecules known for a wide range of pharmacological activities.[1] Its structure incorporates a chlorine atom, a hydroxyl group, and an ethyl carboxylate moiety, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules.
Physicochemical Properties
While specific experimental data for the target compound is scarce, the following table summarizes its known properties and includes representative data from structurally similar pyridazine derivatives.
| Property | Value | Source/Analog |
| CAS Number | 61404-41-9 | - |
| Molecular Formula | C₇H₇ClN₂O₃ | - |
| Molecular Weight | 202.60 g/mol | - |
| Melting Point | 140.0 to 144.0 °C | Analog: 6-Chloropyridazine-3-ol[2] |
| Boiling Point | Data not available | - |
| Solubility | Soluble in Methanol | Analog: 6-Chloropyridazine-3-ol[2] |
| Appearance | Expected to be a solid | General observation for similar compounds |
| Storage | Inert atmosphere, room temperature | Commercial supplier data |
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the aromatic proton on the pyridazine ring, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyridazine ring (with the carbon attached to chlorine being downfield), and the carbons of the ethyl group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (202.60 g/mol ) and characteristic isotopic pattern for a chlorine-containing compound. |
| Infrared (IR) | Absorption bands for the O-H stretch (hydroxyl group), C=O stretch (ester carbonyl), C=N and C=C stretches of the pyridazine ring, and C-Cl stretch. |
Synthesis and Reactivity
The synthesis of substituted pyridazines often involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For a 3-hydroxypyridazine-4-carboxylate structure, a common synthetic route involves the reaction of a β-keto ester derivative with a hydrazine equivalent, followed by cyclization and subsequent functional group manipulations.
Representative Experimental Protocol: Synthesis of a 3-Hydroxypyridazine-4-carboxylate Analog
The following is a representative protocol for the synthesis of a pyridazine derivative, adapted from methodologies for similar compounds. This protocol is intended to serve as a starting point for the synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, though optimization may be required.
Reaction: Condensation of Diethyl 2-(chloromethylidene)-3-oxobutanedioate with Hydrazine Hydrate.
Materials:
-
Diethyl 2-(chloromethylidene)-3-oxobutanedioate
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Dichloromethane
-
Magnesium sulfate (or other drying agent)
Procedure:
-
To a solution of diethyl 2-(chloromethylidene)-3-oxobutanedioate (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 50 mL of water. The formation of a precipitate should be observed.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure (in vacuo) to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Characterization:
The final product should be characterized by melting point determination, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy to confirm its structure.
Synthetic Pathway Diagram
The following diagram illustrates a generalized synthetic pathway for the formation of a pyridazine-3-carboxylate core structure.
Caption: Generalized synthesis of a pyridazine-3-carboxylate core.
Biological and Pharmacological Context
Pyridazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties.[1]
The presence of a chlorine atom in the 6-position of the pyridazine ring in Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is significant. Halogenated heterocyclic compounds are of great interest in drug discovery as the halogen can influence the compound's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.
The combination of the pyridazine core with a hydroxyl group and an ester functionality makes this molecule a valuable starting point for the synthesis of a library of compounds for biological screening. The hydroxyl group can be a key hydrogen bond donor or acceptor in interactions with biological targets, while the ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in many drugs, or can be converted to other functional groups.
Potential Applications in Drug Discovery
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a diverse library of pyridazine derivatives for high-throughput screening.
-
Fragment-Based Drug Design: The molecule itself could be used in fragment-based screening approaches to identify initial hits against various therapeutic targets.
-
Lead Optimization: The functional groups present offer multiple points for chemical modification during the lead optimization phase of drug development.
Conclusion
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a chemical compound with significant potential for applications in research and drug development. While direct experimental data is limited, this guide provides a comprehensive overview based on its structural features and data from closely related analogs. The synthetic accessibility of the pyridazine core, combined with the diverse pharmacological activities associated with this scaffold, makes this compound and its derivatives promising candidates for further investigation in medicinal chemistry. Researchers are encouraged to use the provided information as a foundation for their own studies and to contribute to the growing body of knowledge on this important class of heterocyclic compounds.
